5-methyl-2,4-dioxo-3-phenyl-N-(3-phenylpropyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
5-methyl-2,4-dioxo-3-phenyl-N-(3-phenylpropyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound with a unique structure that includes a pyrrolo[3,2-d]pyrimidine core
Mechanism of Action
Target of Action
Compounds like “5-methyl-2,4-dioxo-3-phenyl-N-(3-phenylpropyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” often target enzymes or receptors in the body due to their complex structure. They can bind to these targets with high affinity .
Mode of Action
The compound might interact with its targets by binding to their active sites, thereby modulating their activity. This interaction can lead to changes in the biochemical processes within the cell .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific targets. For instance, it might inhibit or enhance certain enzymatic reactions, thereby altering the production of key biomolecules .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. For instance, its degree of lipophilicity might allow it to diffuse easily into cells .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
The synthesis of 5-methyl-2,4-dioxo-3-phenyl-N-(3-phenylpropyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions to form the pyrrolo[3,2-d]pyrimidine core. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Scientific Research Applications
5-methyl-2,4-dioxo-3-phenyl-N-(3-phenylpropyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar compounds include other pyrrolo[3,2-d]pyrimidine derivatives, such as:
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also exhibit inhibitory activity against enzymes like PARP-1 and have been studied for their antitumor activity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their inhibitory activity against CDK2, another enzyme involved in cell cycle regulation.
The uniqueness of 5-methyl-2,4-dioxo-3-phenyl-N-(3-phenylpropyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide lies in its specific structure and the potential for targeted inhibition of enzymes involved in critical cellular processes.
Properties
IUPAC Name |
5-methyl-2,4-dioxo-3-phenyl-N-(3-phenylpropyl)-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-26-15-18(21(28)24-14-8-11-16-9-4-2-5-10-16)19-20(26)22(29)27(23(30)25-19)17-12-6-3-7-13-17/h2-7,9-10,12-13,15H,8,11,14H2,1H3,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLWVPFRWWJYSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NCCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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